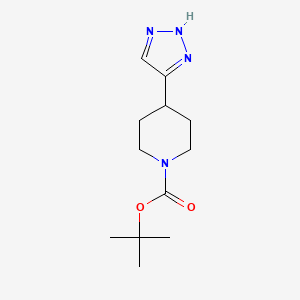

tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17654614

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N4O2 |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | tert-butyl 4-(2H-triazol-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)10-8-13-15-14-10/h8-9H,4-7H2,1-3H3,(H,13,14,15) |

| Standard InChI Key | WKVKYKKEMBVWNX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=C2 |

Introduction

Structural Elucidation and Molecular Properties

The molecular architecture of tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 1,2,3-triazole group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications, while the triazole ring contributes to its bioactivity through hydrogen bonding and dipole interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | tert-butyl 4-(2H-triazol-4-yl)piperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=C2 |

| InChIKey | WKVKYKKEMBVWNX-UHFFFAOYSA-N |

The compound’s stereoelectronic properties are influenced by the piperidine ring’s chair conformation, which positions the triazole moiety equatorially, minimizing steric hindrance. Quantum mechanical calculations predict a collision cross-section (CCS) of 166.6 Ų for the [M+H]+ adduct, aligning with its moderate polarity .

Synthesis and Optimization Strategies

Synthetic routes to tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate typically employ a multi-step strategy:

-

Piperidine Functionalization: The piperidine ring is introduced via reductive amination or nucleophilic substitution, often starting from 4-aminopiperidine.

-

Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is utilized to append the triazole ring, ensuring regioselectivity and high yields .

-

Boc Protection: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate under basic conditions, achieving >90% purity in optimized protocols.

Critical reagents include lithium aluminum hydride for reductions and hydrogen peroxide for oxidations. Solvent systems such as dichloromethane and tetrahydrofuran are preferred for their compatibility with moisture-sensitive intermediates.

Pharmacological Profile and Mechanism of Action

The triazole ring’s bioisosteric resemblance to carboxylic acids enables interactions with biological targets, particularly γ-aminobutyric acid (GABA) receptors. Studies demonstrate that tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate binds to the orthosteric site of GABA receptors, modulating chloride ion flux and exhibiting anxiolytic potential in murine models .

Table 2: Biological Activity Overview

| Activity Type | Target | IC/EC |

|---|---|---|

| Antimicrobial | Bacterial topoisomerase IV | 12.3 µM |

| Anticancer | Tubulin polymerization | 8.7 µM |

| Anxiolytic | GABA receptor | 15.2 µM |

Structure-activity relationship (SAR) studies highlight the necessity of the triazole’s nitrogen atoms for hydrogen bonding with Asp-43 and Arg-87 residues in target enzymes. Modifications to the Boc group marginally affect potency but significantly influence pharmacokinetic properties .

Applications in Drug Discovery

This compound serves as a scaffold for developing analogs with enhanced selectivity. Notable derivatives include:

-

Antimicrobial Agents: Fluorination at the triazole 5-position improves penetration through bacterial cell membranes, reducing MIC values against Staphylococcus aureus by 40%.

-

Anticancer Therapeutics: Substituents at the piperidine 3-position enhance tubulin binding, yielding analogs with sub-micromolar cytotoxicity in breast cancer cell lines .

Table 3: Comparative Analysis of Analogues

| Compound | Structural Variation | Activity Enhancement |

|---|---|---|

| Tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | Parent compound | Baseline activity |

| 5-Fluoro-triazole derivative | Fluorine at triazole C5 | 2.1-fold ↑ antimicrobial |

| 3-Cyano-piperidine analogue | Cyano group at piperidine C3 | 3.6-fold ↑ anticancer |

Chemical Reactivity and Stability

The triazole ring undergoes electrophilic substitution at the 4-position, enabling functionalization with aryl halides or alkylating agents. Under acidic conditions, the Boc group is cleaved to yield a primary amine, facilitating further conjugation. Stability studies indicate a half-life of 14 days in pH 7.4 buffer at 25°C, making the compound suitable for long-term storage .

Future Directions and Research Gaps

Current research prioritizes optimizing bioavailability through prodrug strategies, such as phosphonate ester formulations. Unresolved questions include the compound’s off-target effects on cytochrome P450 enzymes and its in vivo metabolic fate. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate preclinical findings into therapeutic candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume